1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid
Brand Name: Vulcanchem
CAS No.: 21894-06-4
VCID: VC2312768
InChI: InChI=1S/C17H11NO6/c19-16-13-4-2-1-3-12(13)15(9-14(16)17(20)21)24-11-7-5-10(6-8-11)18(22)23/h1-9,19H,(H,20,21)
SMILES: C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)OC3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C17H11NO6
Molecular Weight: 325.27 g/mol

1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid

CAS No.: 21894-06-4

Cat. No.: VC2312768

Molecular Formula: C17H11NO6

Molecular Weight: 325.27 g/mol

* For research use only. Not for human or veterinary use.

1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid - 21894-06-4

Specification

CAS No. 21894-06-4
Molecular Formula C17H11NO6
Molecular Weight 325.27 g/mol
IUPAC Name 1-hydroxy-4-(4-nitrophenoxy)naphthalene-2-carboxylic acid
Standard InChI InChI=1S/C17H11NO6/c19-16-13-4-2-1-3-12(13)15(9-14(16)17(20)21)24-11-7-5-10(6-8-11)18(22)23/h1-9,19H,(H,20,21)
Standard InChI Key DBNQZGPCPCXGCX-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)OC3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES C1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)OC3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Properties

Basic Information

1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid is identified by its CAS number 21894-06-4 and has a molecular formula of C17H11NO6 with a molecular weight of 325.27 g/mol. This compound belongs to the broader family of substituted naphthoic acids, specifically featuring hydroxyl, nitrophenoxy, and carboxylic acid functional groups that determine its chemical behavior and potential applications.

Structural Characteristics

The compound's IUPAC name is 1-hydroxy-4-(4-nitrophenoxy)naphthalene-2-carboxylic acid, indicating its specific structural arrangement. The molecule consists of a naphthalene backbone with three key functional groups: a hydroxyl group at position 1, a carboxylic acid group at position 2, and a 4-nitrophenoxy substituent at position 4. This arrangement creates a molecule with multiple reactive sites and interesting electronic properties.

The structure is further characterized by the following identifiers:

Identifier TypeValue
Standard InChIInChI=1S/C17H11NO6/c19-16-13-4-2-1-3-12(13)15(9-14(16)17(20)21)24-11-7-5-10(6-8-11)18(22)23/h1-9,19H,(H,20,21)
Standard InChIKeyDBNQZGPCPCXGCX-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)OC3=CC=C(C=C3)N+[O-]
Canonical SMILESC1=CC=C2C(=C1)C(=CC(=C2O)C(=O)O)OC3=CC=C(C=C3)N+[O-]
PubChem Compound89091

Table 1: Structural identifiers for 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid

Physical and Chemical Properties

Based on its chemical structure, 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid is expected to exhibit several notable properties. The presence of both hydroxyl and carboxylic acid groups suggests it can form hydrogen bonds, affecting its solubility profile. The nitrophenoxy group contributes electron-withdrawing properties that influence the electronic distribution throughout the molecule.

The compound likely appears as a crystalline solid at standard temperature and pressure, with solubility characteristics typical of aromatic carboxylic acids—limited solubility in water but increased solubility in polar organic solvents such as alcohols, ketones, and dimethyl sulfoxide (DMSO).

Synthesis and Production Methods

Synthetic ApproachKey ReactantsReaction ConditionsExpected Challenges
Nucleophilic Aromatic Substitution1-Hydroxy-4-halo-2-naphthoic acid + 4-nitrophenolBasic conditions (K2CO3/acetone)Regioselectivity, purification
Williamson Ether Synthesis1-Hydroxy-4-halo-2-naphthoic acid + Sodium 4-nitrophenoxidePolar aprotic solvent, mild heatingCompeting side reactions
Cross-coupling (e.g., Ullmann reaction)1-Hydroxy-2-naphthoic acid derivative + 4-nitrohalobenzeneCopper catalyst, elevated temperatureCatalyst selection, yield optimization

Table 2: Potential synthetic routes for 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid

The synthesis would likely involve protection-deprotection strategies for the hydroxyl and carboxylic acid groups to prevent unwanted side reactions during the coupling of the naphthalene and nitrophenoxy components.

Industrial Considerations

For larger-scale production, considerations would include optimized reaction conditions, solvent selection, and purification methods. The process would need to address:

  • Cost-effectiveness of starting materials

  • Reaction yield and selectivity

  • Purification efficiency

  • Environmental impact of reagents and waste streams

  • Safety measures for handling nitro-containing compounds

Given its specialized structure, 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid would likely be produced in limited quantities for specific research or industrial applications rather than as a bulk chemical.

Functional GroupPotential Pharmaceutical Application
Nitro groupCan be reduced to amino group; important in antimicrobial and antiparasitic drugs
Carboxylic acidEnables formation of esters, amides; enhances drug delivery via prodrug approach
Hydroxyl groupProvides hydrogen bonding site; important for target recognition and binding
Phenoxy linkageContributes to structural rigidity; influences pharmacokinetic properties

Table 3: Pharmaceutical research potential of functional groups in 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid

The nitroaromatic portion of the molecule is particularly interesting, as similar structures have shown activity in antimicrobial, antiparasitic, and antitumor applications. The hydroxyl-carboxylic acid arrangement on the naphthalene ring resembles structural motifs found in several nonsteroidal anti-inflammatory drugs (NSAIDs).

Chemical and Materials Science Applications

Beyond pharmaceutical applications, this compound may have utility in:

  • Polymer science as a monomer for specialty polymers

  • Photochemistry applications due to its extended conjugated system

  • Surface chemistry and modification of materials

  • Development of sensors for specific analytes

  • Coordination chemistry with transition metals via its oxygen-containing functional groups

Hazard TypeConcern LevelRationale
Skin irritationModeratePresence of carboxylic acid group
Eye irritationModerate to HighAcidic character and aromatic structure
RespiratoryModeratePotential for dust formation
EnvironmentalModerateNitroaromatic structure may resist biodegradation
FlammabilityLow to ModerateAromatic compound with relatively high molecular weight

Table 4: Potential hazards associated with 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid

Current Research Status and Limitations

Research Gaps

The available literature on 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid reveals several significant research gaps:

  • Limited published studies on specific biological activities

  • Insufficient data on physical properties (melting point, solubility parameters)

  • Absence of detailed synthetic procedures and optimization studies

  • Minimal information on structure-activity relationships

  • Lack of comprehensive toxicological evaluation

These knowledge gaps represent opportunities for future research to more fully characterize this compound and explore its potential applications.

Analytical Characterization

For research purposes, comprehensive analytical characterization of 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid would typically include:

Analytical TechniqueExpected Key Information
NMR Spectroscopy (1H, 13C)Proton and carbon chemical shifts; confirmation of structure
FT-IR SpectroscopyVibrational frequencies of functional groups (O-H, C=O, NO2)
UV-Vis SpectroscopyAbsorption maxima related to conjugated systems
Mass SpectrometryMolecular ion peak, fragmentation pattern
X-ray CrystallographyPrecise molecular structure and packing in solid state
Thermal Analysis (DSC/TGA)Melting point, thermal stability, phase transitions

Table 5: Analytical characterization techniques for 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid

Future Research Directions

Structure-Activity Relationship Studies

Future research on 1-Hydroxy-4-(4-nitrophenoxy)-2-naphthoic acid could focus on systematic modifications of its structure to establish structure-activity relationships (SARs). Key modifications might include:

  • Variation of substituents on the phenoxy ring

  • Modification of the position of the nitro group

  • Replacement of the nitro group with other electron-withdrawing groups

  • Derivatization of the carboxylic acid and hydroxyl functionalities

  • Exploration of metal coordination complexes

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